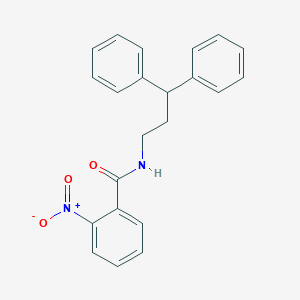

N-(3,3-diphenylpropyl)-2-nitrobenzamide

Description

Properties

Molecular Formula |

C22H20N2O3 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

N-(3,3-diphenylpropyl)-2-nitrobenzamide |

InChI |

InChI=1S/C22H20N2O3/c25-22(20-13-7-8-14-21(20)24(26)27)23-16-15-19(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,19H,15-16H2,(H,23,25) |

InChI Key |

JDMWTVSBNGGSSF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of N-(3,3-Diphenylpropyl)-2-Nitrobenzamide and Analogs

Key Observations:

Substituent Impact on Activity: The 2-nitrobenzoyl group in the target compound may confer electrophilic reactivity, enabling further functionalization (e.g., reduction to amines, as in ). Replacement of the nitrobenzamide with a quinazolinamine moiety (SoRI-20041) shifts activity toward DAT modulation, highlighting the critical role of heterocyclic groups in neurotransmitter targeting.

Synthetic Flexibility :

- The nitro group facilitates diverse transformations, such as reductions to amines (e.g., 40007 in ), whereas the quinazolinamine in SoRI-20041 requires complex multi-step synthesis.

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Data

Key Observations:

- Lipophilicity : The 3,3-diphenylpropyl group contributes to high LogP values across analogs, enhancing membrane permeability but limiting aqueous solubility.

- Activity Spectrum: While SoRI-20041 exhibits nanomolar DAT affinity, acetamide derivatives like 40005 prioritize antioxidant/anti-inflammatory applications, underscoring the role of functional groups in target selectivity.

Q & A

Basic: What are the established synthetic routes for N-(3,3-diphenylpropyl)-2-nitrobenzamide, and how are reaction conditions optimized?

Answer:

The synthesis typically involves coupling 3,3-diphenylpropylamine with 2-nitrobenzoyl chloride under Schotten-Baumann conditions. Key steps include:

- Amide Bond Formation: Reacting 3,3-diphenylpropylamine with 2-nitrobenzoyl chloride in a biphasic solvent system (e.g., dichloromethane/water) at 0–5°C to minimize side reactions .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

- Optimization: Adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and using triethylamine as a base to enhance yields (>75%) .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy: 1H/13C NMR confirms regiochemistry (e.g., nitro group position via aromatic proton splitting patterns) and amide bond formation (δ ~7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 439.18) .

- HPLC: Purity assessment (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced: How do structural modifications of the 3,3-diphenylpropyl group influence biological activity in SAR studies?

Answer:

QSAR models indicate:

- Lipophilicity: The diphenyl group enhances membrane permeability, but bulky substituents (e.g., piperidinyl in related compounds) reduce CCR5 binding affinity by ~40% due to steric hindrance .

- Electron-Withdrawing Groups: Nitro substituents on the benzamide increase electrophilicity, potentially enhancing interactions with cysteine residues in target enzymes .

Advanced: What mechanistic hypotheses explain the biological activity of this compound?

Answer:

- Enzyme Inhibition: The nitro group may act as a Michael acceptor, covalently binding to thiol groups in enzymes (e.g., COX-2 or kinases), as seen in analogues with IC50 values <10 µM .

- Receptor Modulation: Structural similarity to diarylpropane derivatives suggests potential antagonism of GPCRs (e.g., CCR5), though experimental validation is pending .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?

Answer:

- Variable Parameters: Discrepancies arise from solvent polarity (e.g., acetonitrile vs. THF) and temperature control. For example, reflux in acetonitrile improves yields by 20% compared to THF .

- Catalyst Screening: Testing bases (e.g., K2CO3 vs. Et3N) can identify optimal conditions. Triethylamine reduces hydrolysis side reactions in aqueous systems .

Basic: What are the key chemical properties affecting reactivity of this compound?

Answer:

- Nitro Group Reactivity: Participates in reduction reactions (e.g., Zn/HCl converts –NO2 to –NH2) and nucleophilic aromatic substitution under acidic conditions .

- Amide Stability: Hydrolysis-resistant under physiological pH but degrades in strong acids (e.g., 6M HCl at 100°C) .

Advanced: What strategies optimize reaction conditions for scaled-up synthesis?

Answer:

- Solvent Selection: Switching from ethanol to DMF increases solubility of intermediates, reducing reaction time by 30% .

- Catalytic Systems: Pd/C (5 mol%) accelerates nitro reduction steps (TOF = 12 h⁻¹) without over-reduction .

Advanced: How does the compound’s stability vary under different storage conditions?

Answer:

- Thermal Stability: Decomposes at >150°C (TGA data), requiring storage at –20°C in amber vials .

- Photostability: UV light exposure (>48 hours) causes 15% degradation (HPLC monitoring), necessitating light-protected handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.